molecular formula C28H28O3 B14592789 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione CAS No. 61518-58-9

4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione

Cat. No.: B14592789
CAS No.: 61518-58-9
M. Wt: 412.5 g/mol
InChI Key: FXABKBJEGVVUTG-UHFFFAOYSA-N
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Description

4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione is an organic compound characterized by its complex structure, which includes benzoyl, dimethyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures (0°C) and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the structure by removing oxygen-containing groups.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61518-58-9

Molecular Formula

C28H28O3

Molecular Weight

412.5 g/mol

IUPAC Name

4-benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione

InChI

InChI=1S/C28H28O3/c1-20(26(29)22-12-6-3-7-13-22)18-25(28(31)24-16-10-5-11-17-24)19-21(2)27(30)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3

InChI Key

FXABKBJEGVVUTG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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